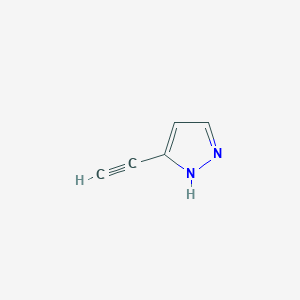

5-Ethynyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOWLAMMSCRRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23486-70-6 | |

| Record name | 5-ethynyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethynyl-1H-pyrazole: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive terminal alkyne appended to the pyrazole core, offers a gateway to a diverse range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][3] The pyrazole scaffold itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][4] This guide provides a comprehensive overview of the physicochemical properties of this compound, alongside a discussion of its synthesis and potential applications, to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in research and development. The following section details the key properties of this compound.

General and Structural Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂ | |

| Molecular Weight | 92.10 g/mol | |

| CAS Number | 23486-70-6 | |

| Appearance | Solid | |

| SMILES | C#Cc1ccn[nH]1 | |

| InChI | 1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7) | |

| InChI Key | KUOWLAMMSCRRFS-UHFFFAOYSA-N |

Structure of this compound

Caption: A generalized synthetic workflow for this compound.

Illustrative Experimental Protocol

This protocol is a generalized procedure based on known methods for pyrazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of an Ethynyl-β-dicarbonyl Precursor

This step would involve standard organic synthesis techniques to prepare a suitable 1,3-dicarbonyl compound bearing a terminal alkyne. For example, the reaction of an appropriate acetylenic starting material with a suitable acylating agent.

Step 2: Cyclization with Hydrazine

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethynyl-β-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine : To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction : Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by the spectroscopic methods detailed above (NMR, IR, and MS) and by comparing the melting point with any available literature values.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a highly valuable building block in several areas of chemical and pharmaceutical research.

Click Chemistry

The terminal alkyne group of this compound is primed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [5]This highly efficient and specific "click" reaction allows for the facile conjugation of the pyrazole moiety to a wide variety of molecules, including biomolecules, polymers, and other small molecules, to create novel conjugates with tailored properties. [3]

Click Chemistry Workflow

Caption: Schematic representation of a click reaction involving this compound.

Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry. [6]By utilizing this compound as a starting material, medicinal chemists can readily synthesize libraries of novel pyrazole-containing compounds through derivatization of the alkyne group. These new chemical entities can then be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. [7][8]

Conclusion

This compound is a key heterocyclic building block with a unique combination of a biologically relevant pyrazole core and a synthetically versatile terminal alkyne. Its well-balanced physicochemical properties make it an attractive starting point for the design of novel compounds with potential therapeutic applications. The ability to readily engage in click chemistry further enhances its utility, enabling the construction of complex molecular architectures. This guide provides a foundational understanding of the properties and potential of this compound, empowering researchers to leverage this valuable molecule in their scientific pursuits.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL not available)

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available from: [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL not available)

-

Pyrazole - Solubility of Things. Available from: [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

-

A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water - MDPI. Available from: [Link]

-

Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. Available from: [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia. Available from: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available from: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available from: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available from: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. Available from: [Link]

-

A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. Available from: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link]

-

FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. - ResearchGate. Available from: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available from: [Link]

-

Pyrazole - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

-

5-ethoxy-1H-pyrazole - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

-

Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. Available from: [Link]

-

(PDF) A convenient synthesis of 3- and 5-amino-1 H -pyrazoles via 3(5)-amino-4-(ethylsulfi nyl)-1 H -pyrazole desulfi nylation - ResearchGate. Available from: [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

one derivatives: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction - ResearchGate. Available from: [Link]

-

Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC - PubMed Central. Available from: [Link]

-

Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing). Available from: [Link]

-

Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. Available from: [Link]

-

The impact of click chemistry in medicinal chemistry - ResearchGate. Available from: [Link]

-

Click chemistry and drug delivery: A bird's-eye view - PMC. Available from: [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. researchgate.net [researchgate.net]

5-Ethynyl-1H-pyrazole CAS number and molecular weight

An In-Depth Technical Guide to 5-Ethynyl-1H-pyrazole for Advanced Research Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this versatile heterocyclic compound. We will explore its fundamental physicochemical properties, common synthetic routes, and its critical applications as a molecular building block in medicinal chemistry. Particular emphasis is placed on its role in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which has revolutionized bioconjugation and drug discovery. This document serves as a practical resource, complete with detailed experimental protocols and mechanistic insights to empower innovation in the laboratory.

Core Physicochemical Properties

For any laboratory application, a precise understanding of a compound's physical and chemical characteristics is paramount. This compound is a solid at room temperature, and its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 23486-70-6 | [1] |

| Molecular Weight | 92.10 g/mol | [2] |

| Molecular Formula | C₅H₄N₂ | [1] |

| Physical Form | Solid | [1] |

| SMILES String | C#Cc1ccn[nH]1 | [1] |

| InChI Key | KUOWLAMMSCRRFS-UHFFFAOYSA-N | [1] |

Synthesis and Rationale

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and efficient one-pot, three-component procedure involves the condensation of a substituted aldehyde with tosylhydrazine, followed by a cycloaddition reaction with a terminal alkyne. This method is valued for its tolerance of various functional groups and its ability to handle sterically hindered substrates, consistently affording the desired pyrazole products in good yields.[3]

Another effective strategy for creating 3,5-disubstituted pyrazoles involves reacting terminal alkynes with aldehydes and molecular iodine, followed by the addition of hydrazine. This approach also demonstrates high regioselectivity and produces the target compounds in favorable yields.[4]

Causality in Synthesis: The choice of a multi-component, one-pot synthesis is driven by efficiency and atom economy. By combining several steps without isolating intermediates, researchers can save significant time, reduce solvent waste, and often increase overall yield. The stability of the pyrazole ring, once formed, makes these convergent strategies highly effective.

Significance in Medicinal Chemistry and Drug Discovery

The Pyrazole Scaffold: A Privileged Structure

The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery.[5][6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of therapeutic activities.[7] Pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, viral infections, and neurological disorders.[7][8][9]

The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug candidates.[5] Its aromatic nature and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with protein targets, such as hydrogen bonding and π-π stacking, which are crucial for achieving high binding affinity and selectivity.

The Terminal Alkyne: A Versatile Chemical Handle

The terminal alkyne group (–C≡CH) on this compound is not merely a structural feature; it is a highly versatile functional group that unlocks powerful chemical transformations.[1] Its linear geometry and unique electronic properties make it an important pharmacophore in its own right, capable of forming specific interactions within an enzyme's active site.[1]

Most importantly, the terminal alkyne is one half of the most prominent "click chemistry" reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction allows for the efficient and specific covalent linking of the pyrazole-containing molecule to another molecule bearing an azide group, forming a stable triazole ring.[11][12] This capability is invaluable for:

-

Fragment-Based Drug Discovery (FBDD): Linking small molecular fragments together to create high-affinity ligands.[10]

-

Bioconjugation: Attaching molecules to proteins, nucleic acids, or surfaces for diagnostic or therapeutic purposes.[13]

-

PROTACs and ADCs: Building complex therapeutic modalities like Proteolysis Targeting Chimeras and Antibody-Drug Conjugates.[14]

The CuAAC reaction is exceptionally reliable because it is fast, regiospecific, high-yielding, and can be performed in a wide range of solvents, including water, making it compatible with biological systems.[11][15]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a detailed, self-validating protocol for a typical small-scale CuAAC reaction using this compound.

Workflow Diagram

Caption: Generalized workflow for a CuAAC "click" reaction.

Step-by-Step Methodology

This protocol describes the reaction between this compound (0.5 mmol) and Benzyl Azide (0.5 mmol) as a model system.

Materials:

-

This compound (46.05 mg, 0.5 mmol, 1.0 eq.)

-

Benzyl Azide (66.57 mg, 0.5 mmol, 1.0 eq.)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (6.2 mg, 0.025 mmol, 0.05 eq.)

-

Sodium Ascorbate (9.9 mg, 0.05 mmol, 0.1 eq.)

-

Solvent: 1:1 mixture of tert-Butanol and Water (5 mL)

-

Ethyl Acetate, Saturated Brine, Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (46.05 mg) and Benzyl Azide (66.57 mg).

-

Dissolution: Add the t-BuOH/H₂O solvent mixture (5 mL) to the flask and stir until all solids are dissolved.

-

Catalyst Addition: In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (6.2 mg) in a minimal amount of water (~0.2 mL) and add it to the reaction mixture. The solution may turn a faint blue.

-

Initiation: Prepare a fresh solution of Sodium Ascorbate (9.9 mg) in water (~0.3 mL). Add this solution dropwise to the reaction flask. The reaction is typically initiated upon this addition and may be accompanied by a slight color change.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored every 30-60 minutes by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 2-4 hours.[15]

-

Workup: Once the reaction is complete, add 10 mL of water and 10 mL of saturated brine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Causality: The brine wash helps to break up any emulsions and begins the process of removing water-soluble components, including the copper catalyst, from the organic layer.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole product.

-

Characterization (Trustworthiness): The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the outcome of the protocol.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis and drug discovery. Its structure combines the proven biological relevance of the pyrazole scaffold with the exceptional synthetic utility of a terminal alkyne.[2][12] The ability to readily engage in robust and efficient CuAAC "click" reactions makes it an indispensable tool for constructing complex molecular architectures and bioconjugates. A thorough understanding of its properties and reaction protocols, as detailed in this guide, enables researchers to fully leverage its potential in developing next-generation therapeutics and chemical probes.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Yadav, G., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

Kaur, H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]

-

Wiley-VCH GmbH. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. [Link]

-

American Chemical Society. (2012). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews. [Link]

-

SciSpace. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. [Link]

-

National Institutes of Health. (2021). Biosynthesis of alkyne-containing natural products. Natural Product Reports. [Link]

-

National Institutes of Health. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules. [Link]

-

National Institutes of Health. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. [Link]

-

Jena Bioscience. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

-

National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Research & Reviews: A Journal of Pharmaceutical Science. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Discovery and History of 5-Ethynyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have rendered it a cornerstone in the design of novel therapeutics.[2] From blockbuster anti-inflammatory drugs to targeted cancer therapies, the pyrazole motif is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[1][3] Within this important class of compounds, 5-Ethynyl-1H-pyrazole (CAS Number: 23486-70-6) has emerged as a particularly valuable building block. The presence of the reactive ethynyl group provides a versatile handle for a variety of chemical transformations, most notably "click chemistry," enabling the facile construction of more complex molecular architectures. This guide delves into the historical origins and discovery of this seemingly simple yet powerful molecule, tracing its synthetic evolution and shedding light on the chemical ingenuity that brought it to the forefront of modern drug discovery.

I. The Genesis of Pyrazoles: A Nod to the Pioneers

To appreciate the discovery of this compound, one must first acknowledge the foundational work on the pyrazole ring system itself. The first synthesis of a pyrazole derivative is widely attributed to German chemist Ludwig Knorr in 1883.[4] His pioneering work involved the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that would later be named the Knorr pyrazole synthesis.[4][5] This seminal discovery opened the door to the systematic exploration of pyrazole chemistry and laid the groundwork for the synthesis of countless derivatives in the decades that followed.

II. The Dawn of Ethynylpyrazoles: Unveiling this compound

While the pyrazole ring was known for decades, the introduction of an ethynyl group, a simple yet highly reactive functional group, was a significant advancement. The precise first synthesis of this compound is not prominently documented in widely accessible literature, suggesting it may have been first prepared as part of a broader study on acetylenic heterocycles or as an intermediate in a more complex synthesis.

However, the pioneering work of Soviet chemists, particularly M. S. Shvartsberg and I. L. Kotlyarevskii, in the mid-20th century, was instrumental in developing the chemistry of acetylenic heterocycles, including pyrazoles. Their extensive research into the synthesis and reactions of ethynyl-substituted nitrogen heterocycles laid a crucial foundation for the availability and utility of compounds like this compound. While a specific publication detailing the very first synthesis remains elusive in readily available databases, their contributions to the field of ethynyl heterocycles are of paramount importance to the history of this compound class.

III. Synthetic Evolution: From Classical Approaches to Modern Methodologies

The synthesis of the pyrazole core has evolved significantly since Knorr's initial discovery. These advancements have provided more efficient, versatile, and regioselective routes to a wide array of pyrazole derivatives, including those with the valuable ethynyl functionality.

A. Classical Approaches: The Cyclocondensation Cornerstone

The foundational method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5] This approach remains a robust and widely used strategy.

Conceptual Workflow for Pyrazole Synthesis via Cyclocondensation

Caption: General workflow for the Knorr pyrazole synthesis.

To synthesize an ethynyl-substituted pyrazole via this classical route, a 1,3-dicarbonyl compound bearing an ethynyl or a protected ethynyl group would be required. The challenge often lies in the synthesis and stability of such precursors.

B. Modern Synthetic Protocols: The Rise of Regioselectivity and Efficiency

Modern organic synthesis has brought forth a plethora of innovative methods for pyrazole construction, often offering superior regioselectivity and functional group tolerance compared to classical methods. These are particularly relevant for the synthesis of specifically substituted pyrazoles like the 5-ethynyl derivative.

One of the most powerful modern techniques is the [3+2] cycloaddition reaction . This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).

Experimental Protocol: A Representative Modern Synthesis of a Substituted Pyrazole via [3+2] Cycloaddition

This protocol is a generalized representation of a modern approach and would require specific adaptation for the synthesis of this compound.

-

Preparation of the Diazo Compound: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), the corresponding tosylhydrazone precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Base-mediated Decomposition: The solution is cooled to 0 °C in an ice bath. A strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added dropwise to the stirred solution. The reaction mixture is typically stirred at this temperature for 30-60 minutes to facilitate the in-situ generation of the diazo compound.

-

Cycloaddition with the Alkyne: The terminal alkyne (in this case, a protected form of acetylene would be used for the synthesis of the target molecule) is added to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of reactive intermediates and reagents by atmospheric oxygen and moisture.

-

Anhydrous Solvents: The absence of water is critical as it can react with the strong base and other reactive species in the reaction mixture.

-

In-situ Generation of Diazo Compounds: Many diazo compounds are unstable and potentially explosive. Generating them in-situ and using them immediately in the subsequent reaction is a critical safety and efficiency measure.

-

Choice of Base: A strong, non-nucleophilic base like DBU is chosen to deprotonate the tosylhydrazone without competing in nucleophilic side reactions.

-

Protection of the Ethynyl Group: The terminal proton of the ethynyl group is acidic and can interfere with many reaction conditions. Therefore, it is often protected, for example, as a trimethylsilyl (TMS) derivative, and deprotected in a final step.

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23486-70-6 |

| Molecular Formula | C₅H₄N₂ |

| Molecular Weight | 92.10 g/mol |

| Appearance | Solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

IV. The Role of this compound in Modern Drug Discovery

The significance of this compound in contemporary research, particularly in drug discovery, cannot be overstated. Its utility stems from the versatility of the ethynyl group, which serves as a linchpin for a variety of coupling reactions.

Signaling Pathway Visualization: The Utility of "Click Chemistry"

The most prominent application of the ethynyl group is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of a stable triazole linkage between the pyrazole core and another molecule bearing an azide functional group.

Caption: The CuAAC "click" reaction with this compound.

This powerful transformation enables medicinal chemists to rapidly generate large libraries of diverse compounds for biological screening. By tethering the this compound scaffold to various azide-containing fragments, researchers can systematically explore the structure-activity relationships (SAR) of new drug candidates. This modular approach accelerates the drug discovery process, allowing for the efficient optimization of properties such as potency, selectivity, and pharmacokinetic profiles.

V. Conclusion: A Small Molecule with a Big Impact

From its conceptual roots in the pioneering work of early heterocyclic chemists to its current status as a versatile building block in modern drug discovery, the story of this compound is one of incremental innovation. While the identity of its original discoverer may be lost to the annals of chemical history, its importance to the scientific community is undeniable. The journey of this molecule underscores a fundamental principle of chemical research: the enduring value of fundamental building blocks and the continuous evolution of synthetic methods that unlock their full potential. For researchers, scientists, and drug development professionals, this compound represents not just a chemical entity, but a gateway to new molecular possibilities and, ultimately, to the advancement of human health.

VI. References

-

HETEROCYCLES. Synthesis and Reactions of N-Ethynyl-heterocycles. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

-

PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

YouTube. synthesis of pyrazoles. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]

-

PubMed Central. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. Available from: [Link]

-

PubMed. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Available from: [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

Sources

- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Ethynyl-1H-pyrazole: A Technical Guide for Researchers

Introduction

5-Ethynyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore present in numerous therapeutic agents, while the terminal ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions, making it a valuable building block in drug discovery and development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Tautomerism

This compound, with the chemical formula C₅H₄N₂, possesses a planar five-membered aromatic ring. A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This rapid interconversion influences the observed spectroscopic properties, particularly in NMR, where averaged signals for the C3/C5 and associated protons are often observed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The following data are predicted based on established substituent effects on the pyrazole ring and analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the acetylenic proton. Due to tautomerism, the signals for H3 and H5 may be averaged depending on the solvent and temperature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | 12.0 - 13.0 | br s | - |

| H3 | ~7.6 | d | ~2.0 |

| H4 | ~6.4 | d | ~2.0 |

| ≡C-H | ~3.2 | s | - |

Interpretation and Rationale:

-

NH Proton: The N-H proton of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift, characteristic of acidic protons on nitrogen in aromatic heterocycles.

-

Ring Protons (H3 and H4): The pyrazole ring protons are anticipated to appear in the aromatic region. The electron-withdrawing nature of the ethynyl group at the C5 position will deshield the adjacent H4 proton. The coupling between H3 and H4 is expected to be a small doublet with a coupling constant of approximately 2.0 Hz.[1]

-

Acetylenic Proton (≡C-H): The terminal acetylenic proton is expected to resonate as a sharp singlet around 3.2 ppm. This chemical shift is characteristic of terminal alkynes.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 | ~135 |

| C3 | ~130 |

| C4 | ~110 |

| C≡CH | ~80 |

| C≡CH | ~75 |

Interpretation and Rationale:

-

Ring Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. The C5 carbon, bearing the ethynyl substituent, is predicted to be the most downfield. The C3 and C4 carbons will have distinct chemical shifts, with C4 being the most upfield of the ring carbons.

-

Acetylenic Carbons (C≡CH): The two sp-hybridized carbons of the ethynyl group are expected to appear in the characteristic range for alkynes, typically between 70 and 90 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse.

-

Number of scans: 16

-

Relaxation delay: 2 s

-

Spectral width: -2 to 14 ppm

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse.

-

Number of scans: 1024 or more for good signal-to-noise.

-

Relaxation delay: 5 s

-

Spectral width: 0 to 160 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡C, and C≡C-H bonds, as well as vibrations from the pyrazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (broad) | 3100 - 3300 | Medium |

| ≡C-H stretch (sharp) | ~3300 | Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C≡C stretch | 2100 - 2150 | Weak to Medium |

| C=N and C=C stretch (ring) | 1400 - 1600 | Medium to Strong |

Interpretation and Rationale:

-

N-H and ≡C-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to hydrogen bonding. A sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch.

-

C≡C Stretching: The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band in the 2100-2150 cm⁻¹ region.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing:

-

Perform a background scan.

-

Acquire the sample spectrum.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 92.04 | Molecular Ion |

| [M-H]⁺ | 91.03 | Loss of a hydrogen radical |

| [M-N₂]⁺ | 64.04 | Loss of a neutral nitrogen molecule |

| [M-HCN]⁺ | 65.03 | Loss of hydrogen cyanide |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 92.04 g/mol .

-

Fragmentation Pathway: The fragmentation of pyrazoles is well-documented. Common fragmentation pathways include the loss of a hydrogen radical, the elimination of a neutral nitrogen molecule (N₂), and the loss of hydrogen cyanide (HCN).[2] The relative abundances of these fragment ions will depend on the ionization energy used.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

-

Direct infusion using a suitable solvent (e.g., methanol, acetonitrile) can also be employed with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Ionization Method:

-

Electron Ionization (EI) is a common technique for GC-MS and provides characteristic fragmentation patterns.

-

ESI is a softer ionization technique that often results in a more prominent molecular ion peak.

-

-

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. The predicted data, based on established principles and analysis of analogous structures, serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information for the unambiguous characterization of this important heterocyclic building block.

References

- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). A General and Practical Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075.

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.

-

PubChem. This compound. Retrieved from [Link]

- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(6), 485-489.

- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

- Abood, N. A., & Al-Amery, K. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Sapkota, K. R., Anand, V., & Rai, H. C. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal of Science and Arts, 6(1), 1-10.

- Ali, O. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 29(13), 3048.

- Cîrcu, V., et al. (2022).

- Al-Masoudi, N. A., et al. (2020). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Journal of the Iranian Chemical Society, 17, 2333-2346.

- Patel, P. J., Patel, P. N., Patel, K. D., & Patel, H. S. (2014). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Hetero Letters, 4(4), 537-547.

- Lassagne, F., et al. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.

- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12.

- Al-Zoubi, W., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc..

- Patel, P. M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 30-39.

- Popiołek, R., & Płaziński, W. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 26(21), 6431.

- Zadykowicz, B., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(19), 6599.

- Dong, W., et al. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678.

- El-Sayed, M. A. A., et al. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. Journal of the Chemical Society of Pakistan, 38(5), 949-960.

-

Beilstein journal of organic chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

- Xie, Y., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5037.

- Sheldrake, P. W., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 769-777.

- Bratan, V., et al. (2022).

- Gusev, D. G., et al. (2021). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. The Journal of Organic Chemistry, 86(15), 10443-10453.

Sources

A Technical Guide to 5-Ethynyl-1H-pyrazole for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 5-Ethynyl-1H-pyrazole in Modern Chemistry

This compound (CAS No. 23486-70-6) is a versatile heterocyclic building block that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and chemical biology. Its unique molecular architecture, featuring a reactive terminal alkyne appended to a biologically relevant pyrazole scaffold, positions it as a powerful tool for the synthesis of complex molecules and novel chemical entities. The pyrazole core is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in various biological interactions. The ethynyl group, on the other hand, serves as a highly efficient handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile and robust conjugation of molecules. This guide provides an in-depth overview of the commercial availability, quality assessment, synthesis, and practical applications of this compound, designed to empower researchers in their pursuit of scientific innovation.

Commercial Availability and Sourcing Strategies

The accessibility of high-quality starting materials is paramount to the success of any research endeavor. This compound is commercially available from a range of suppliers, catering to different scales and purity requirements.

| Supplier | Product Name/Grade | Purity | Available Quantities | Notes |

| Sigma-Aldrich (MilliporeSigma) | This compound | Not specified | 25 g | Marketed under the "AldrichCPR" brand for early discovery research. The supplier explicitly states that they do not collect analytical data for this product, and the buyer is responsible for confirming its identity and purity[1]. |

| Fisher Scientific | Sigma Aldrich this compound | Not specified | 25 g | Distributor for Sigma-Aldrich[2]. |

| Anichem | This compound | >95% | 1 g | Provides a stated purity, which is a crucial parameter for many applications[3]. |

Expert Insight: The discrepancy in product characterization among suppliers highlights a critical consideration for researchers. While the "AldrichCPR" offering from Sigma-Aldrich may be suitable for initial screening or exploratory work, applications requiring high purity and well-defined specifications, such as in late-stage drug discovery or for quantitative assays, necessitate sourcing from suppliers who provide a certificate of analysis with detailed analytical data.

Quality Control and Purity Assessment: A Researcher's Prerogative

Given the variability in supplier-provided data, independent verification of the purity and identity of this compound is a crucial step in ensuring the reliability and reproducibility of experimental results. A thorough examination of the Certificate of Analysis (CoA) is the first line of defense.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA for this compound should ideally include the following information:

-

Identity Verification:

-

¹H NMR and ¹³C NMR spectroscopy data confirming the chemical structure.

-

Mass Spectrometry (MS) data to verify the molecular weight (92.10 g/mol ).

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) providing the purity as a percentage area.

-

Indication of any significant impurities.

-

-

Physical Properties:

-

Appearance (typically a solid).

-

Melting point.

-

Hypothetical CoA Data for High-Purity this compound:

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| ¹H NMR | Conforms to structure | Conforms |

| Purity (HPLC) | ≥98.0% | 99.2% |

| Mass Spectrum (ESI) | [M+H]⁺ = 93.05 | Conforms |

Synthesis of this compound: A Practical Approach

While commercially available, there may be instances where a laboratory-scale synthesis of this compound is desirable. A robust and widely applicable method for the introduction of an ethynyl group onto a heterocyclic ring is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. A plausible synthetic route to this compound involves the Sonogashira coupling of a protected 5-iodo-1H-pyrazole with a silylated alkyne, followed by deprotection.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Sonogashira coupling and deprotection methodologies for similar heterocyclic systems.

Step 1: Protection of 5-Iodo-1H-pyrazole

-

To a solution of 5-iodo-1H-pyrazole (1.0 equiv) in anhydrous THF, add a suitable base such as sodium hydride (1.1 equiv) at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a protecting group reagent, for example, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected 5-iodo-1H-pyrazole.

Step 2: Sonogashira Coupling

-

To a solution of the protected 5-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as THF or DMF, add trimethylsilylacetylene (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).

-

Add a base, typically an amine such as triethylamine (2.0 equiv), and degas the mixture with argon for 15 minutes.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the protected 5-(trimethylsilylethynyl)-1H-pyrazole.

Step 3: Deprotection

-

Dissolve the protected 5-(trimethylsilylethynyl)-1H-pyrazole (1.0 equiv) in THF.

-

Add a deprotection reagent such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture and purify the crude product by flash column chromatography to yield this compound.

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of this compound makes it a highly valuable building block in several areas of drug discovery and chemical biology.

"Click Chemistry" and Bioconjugation

The terminal alkyne of this compound is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the pyrazole and an azide-modified molecule, such as a protein, nucleic acid, or small molecule probe.

CuAAC Workflow Diagram

Caption: General workflow for a CuAAC "click" reaction.

Illustrative Protocol for CuAAC Bioconjugation (Hypothetical)

This protocol describes the labeling of an azide-modified peptide with this compound.

-

Prepare Stock Solutions:

-

Azide-modified peptide: 1 mM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

This compound: 10 mM in DMSO.

-

Copper(II) sulfate (CuSO₄): 20 mM in water.

-

Sodium ascorbate: 100 mM in water (prepare fresh).

-

Ligand (e.g., THPTA): 50 mM in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of the azide-modified peptide solution (final concentration ~100 µM).

-

Add 2.5 µL of the this compound stock solution (final concentration ~500 µM, 5-fold excess).

-

Add a premixed solution of CuSO₄ (1.25 µL) and THPTA (2.5 µL).

-

Initiate the reaction by adding 5 µL of the freshly prepared sodium ascorbate solution.

-

-

Incubation and Purification:

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the resulting pyrazole-labeled peptide using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted small molecules and the copper catalyst.

-

Scaffold for Kinase Inhibitor Synthesis

The pyrazole nucleus is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The C5 position, where the ethynyl group resides in this compound, provides a vector for introducing substituents that can occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity. The ethynyl group itself can be further elaborated, for example, through Sonogashira coupling with various aryl halides, to generate a library of diverse kinase inhibitor candidates.

Conclusion

This compound is a high-value chemical tool for researchers and drug development professionals. Its commercial availability, coupled with well-established synthetic routes for its preparation, makes it an accessible building block. The true power of this molecule lies in its dual functionality: the biologically relevant pyrazole core and the versatile terminal alkyne handle. A thorough understanding of its sourcing, quality assessment, and reactivity, as outlined in this guide, will enable scientists to effectively leverage this compound in the design and synthesis of novel therapeutics and chemical probes.

References

-

Anichem. This compound. [Link]

Sources

Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for 5-Ethynyl-1H-pyrazole Derivatives

Executive Summary

The 5-Ethynyl-1H-pyrazole scaffold is a molecule of significant untapped potential, uniquely positioned at the intersection of medicinal chemistry, chemical biology, and materials science. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[1][2] The introduction of a 5-ethynyl group transforms this privileged scaffold into a versatile research tool. This terminal alkyne is not merely a structural modification; it is a reactive handle that opens avenues for covalent targeting of proteins, bioorthogonal "click" chemistry applications, and the construction of novel functional materials.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising, high-impact research areas for these derivatives. We will delve into core synthetic methodologies, propose innovative applications in oncology and chemical biology, and explore their potential in materials science, offering detailed experimental protocols and strategic workflows to catalyze future discoveries.

The this compound Scaffold: A Convergence of Stability and Reactivity

The power of the this compound scaffold lies in the synergistic combination of its two key components:

-

The 1H-pyrazole Ring: This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry.[5][6] Its two adjacent nitrogen atoms act as both hydrogen bond donors and acceptors, allowing it to anchor molecules within protein active sites, most notably the hinge region of kinases.[1][2] Its aromatic nature contributes to molecular rigidity and favorable stacking interactions. The pyrazole ring is a key component in drugs like Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor), highlighting its proven therapeutic relevance.[1]

-

The 5-Ethynyl Group: The terminal alkyne at the 5-position is a versatile functional group that imparts unique capabilities. Its linear geometry and sp-hybridized carbons provide a rigid linker that can probe deep into binding pockets.[3][7] More importantly, it serves two primary functions:

-

A Covalent Warhead: The terminal alkyne can act as a mild electrophile, capable of forming a covalent bond with a nearby nucleophilic residue (like cysteine) in a protein's active site, leading to irreversible inhibition.[5][8]

-

A "Click" Chemistry Handle: It is the key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and bioorthogonal "click" reactions.[4][9] This allows for the facile attachment of reporter tags, imaging agents, or other molecular entities.

-

This unique combination makes this compound derivatives ideal candidates for developing next-generation kinase inhibitors, chemical probes for target discovery, and advanced functional materials.

Core Synthetic Methodologies: Accessing the Scaffold

The most direct and versatile method for synthesizing this compound derivatives is the Palladium-Copper catalyzed Sonogashira cross-coupling reaction .[10][11] This reaction efficiently couples a terminal alkyne with a halogenated pyrazole precursor.

Workflow for Sonogashira Coupling Synthesis

Caption: General workflow for Sonogashira coupling to synthesize 5-Ethynyl-1H-pyrazoles.

Detailed Experimental Protocol: Standard Sonogashira Coupling

This protocol is adapted from established procedures for the coupling of halogenated pyrazoles.[10][12]

-

Reaction Setup: To a flame-dried Schlenk flask, add the 5-halo-pyrazole substrate (1.0 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 - 0.05 eq), and Copper(I) iodide (CuI, 0.06 - 0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base Addition: Under a positive flow of inert gas, add an anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0 - 3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 - 1.5 eq) dropwise to the stirring mixture.

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection (if necessary): If a silyl-protected alkyne was used, dissolve the purified product in a solvent like THF or methanol and treat with a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate (K₂CO₃) to yield the terminal alkyne.

Potential Research Area 1: Medicinal Chemistry - Targeted Kinase Inhibitors

The pyrazole scaffold is a proven "hinge-binder" in kinase inhibitors.[2] The addition of the 5-ethynyl group provides a strategic vector to achieve enhanced potency and selectivity, particularly for developing covalent inhibitors that target non-catalytic cysteine residues or to overcome drug resistance.[3][7]

Sub-Area: Covalent Inhibitors for Cysteine-Containing Kinases

Scientific Rationale: Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket. While traditional inhibitors form reversible bonds, a covalent inhibitor forms a permanent bond, offering advantages like prolonged pharmacodynamic effects and high potency. The 5-ethynyl group can function as a "warhead" that covalently reacts with the thiol group of a cysteine residue.[5][8] This strategy is particularly promising for kinases where achieving selectivity with reversible inhibitors is challenging.

Potential Kinase Targets:

-

Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory diseases.

-

Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and a target in lymphomas.

-

Epidermal Growth Factor Receptor (EGFR): Particularly mutants like EGFR(T790M/C797S) where covalent strategies are needed to overcome resistance.

Proposed Research Workflow: Covalent Kinase Inhibitor Development

Caption: Workflow for the development of covalent kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reagent Preparation: Prepare serial dilutions of the this compound test compounds in DMSO. Prepare kinase reaction buffer, kinase enzyme, substrate, and ATP solutions.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, and then measure the luminescence generated by a coupled luciferase/luciferin reaction. The light signal is proportional to the ADP produced and thus correlates with kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Research Area 2: Chemical Biology - Probes for Target Discovery

The terminal alkyne is the premier functional group for "click" chemistry.[4] This allows this compound derivatives to be used as versatile chemical probes in Activity-Based Protein Profiling (ABPP) , a powerful strategy for identifying new drug targets and elucidating mechanisms of action in native biological systems.[4][13][14]

Scientific Rationale: An ABPP probe consists of a reactive group (the pyrazole scaffold to bind a protein family), a versatile handle (the ethynyl group), and a reporter tag (like biotin for pulldown or a fluorophore for imaging).[13] A this compound derivative can be designed to bind a specific protein family (e.g., kinases). After it binds its target(s) in a cell lysate or live cell, a reporter tag with an azide group is "clicked" onto the ethynyl handle. The tagged proteins can then be isolated and identified by mass spectrometry.

Proposed Research Workflow: Activity-Based Protein Profiling (ABPP)

Caption: Workflow for target identification using an ethynyl-pyrazole ABPP probe.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Protein Labeling: Incubate the proteome (e.g., 1 mg of cell lysate) with the this compound probe (e.g., 1-10 µM final concentration) for 30-60 minutes at room temperature.

-

Prepare Click Reagents: Prepare fresh stock solutions of:

-

Azide-reporter tag (e.g., Azide-Biotin, 100 µM).

-

Tris(2-carboxyethyl)phosphine (TCEP, 1 mM) as a reducing agent.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM) as a copper-stabilizing ligand.

-

Copper(II) sulfate (CuSO₄, 1 mM).

-

-

Click Reaction: Add the click reagents to the labeled proteome in the following order: azide-reporter, TCEP, TBTA, and finally CuSO₄.

-

Incubation: Vortex the mixture and allow it to react for 1 hour at room temperature.

-

Protein Precipitation/Enrichment: The proteome, now with biotinylated targets, is ready for downstream enrichment using streptavidin beads, followed by proteomic analysis.

Potential Research Area 3: Materials Science Applications

The rigid, planar, and electron-rich nature of the this compound scaffold makes it an attractive building block for novel functional materials.

Sub-Area: Corrosion Inhibitors

Scientific Rationale: Organic molecules containing heteroatoms (like nitrogen and sulfur) and π-systems are effective corrosion inhibitors for metals in acidic environments.[15][16][17] They function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[15][16] The pyrazole ring, with its two nitrogen atoms, and the π-electrons of the ethynyl group provide multiple adsorption centers. Research in this area would involve synthesizing derivatives and evaluating their inhibition efficiency.

| Derivative Example | Functional Group (R) | Potential Adsorption Sites | Expected Inhibition Efficiency |

| EP-1 | Phenyl | N1, N2 of pyrazole, π-system of alkyne and phenyl ring | High |

| EP-2 | Thiophene | N1, N2, Thiophene Sulfur, π-systems | Very High |

| EP-3 | Pyridyl | N1, N2, Pyridyl Nitrogen, π-systems | Very High |

| Table 1: Proposed this compound derivatives for corrosion inhibition studies. |

Sub-Area: Luminescent Metal Complexes

Scientific Rationale: Pyrazole derivatives are excellent ligands for coordinating with metal ions to form stable complexes.[18][19] When combined with transition metals (e.g., Copper(I), Silver(I), Iridium(III)), these complexes can exhibit interesting photophysical properties, including luminescence.[18][19][20] The extended π-conjugation provided by the ethynyl group can be used to tune the electronic properties and, consequently, the emission wavelengths and quantum yields of these complexes. Such materials have applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Future Outlook

The this compound scaffold represents a confluence of established success and future opportunity. Its synthetic accessibility via robust methods like the Sonogashira coupling allows for broad exploration of its potential. In medicinal chemistry, the focus should be on leveraging the ethynyl group for covalent inhibition to tackle drug resistance and improve selectivity. In chemical biology, these derivatives are poised to become powerful tools for mapping protein activity and discovering novel therapeutic targets. Finally, in materials science, their unique electronic properties offer a rich area for the development of next-generation corrosion inhibitors and luminescent materials. The research avenues outlined in this guide provide a strategic roadmap for scientists to unlock the full potential of this versatile and powerful chemical scaffold.

References

-

Gangam, S., & Lin, Q. (2020). Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2020). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. Available at: [Link]

-

Bakherad, M., et al. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2015). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Benhiba, F., et al. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2015). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. ACS Publications. Available at: [Link]

-

Elmsellem, H., et al. (2024). Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches. ResearchGate. Available at: [Link]

-

Rashid, K. H., et al. (2023). New pyrazole derivative as effective corrosion inhibitor for carbon steel in 1 M HCl: Experimental and theoretical analysis. ResearchGate. Available at: [Link]

-

Hsissou, R., et al. (2020). Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. ResearchGate. Available at: [Link]

-

Outirite, M., et al. (2022). New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis. ResearchGate. Available at: [Link]

-

Xu, Z., et al. (2021). Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation. Dalton Transactions. Available at: [Link]

-

Engel, J., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

-